5-Bromo-6-nitro-1H-indazole

Descripción general

Descripción

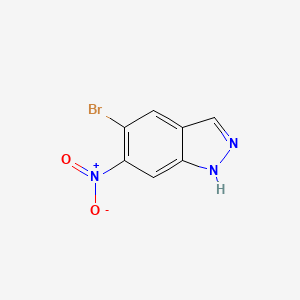

5-Bromo-6-nitro-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 5th position and a nitro group at the 6th position on the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-nitro-1H-indazole typically involves the nitration of 5-bromoindazole. One common method includes the reaction of 5-bromoindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-6-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products Formed:

Reduction: 5-Bromo-6-amino-1H-indazole.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 5-Bromo-6-nitro-1H-indazole exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including antibiotic-resistant ones.

Key Findings:

- Effectiveness Against Mycobacterium abscessus: In vitro studies demonstrated that this compound inhibited the growth of Mycobacterium abscessus at concentrations as low as 5 μg/mL, suggesting potential for treating resistant infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Derivatives of this compound have shown antiproliferative effects against several cancer cell lines.

Key Findings:

- IC₅₀ Values: Studies report IC₅₀ values in the low micromolar range for various tumor types, indicating promising anticancer potential. For instance, one derivative exhibited an IC₅₀ value of 0.64 μM against multiple myeloma cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the indazole ring can significantly influence its potency and selectivity against biological targets.

| Compound Name | IC₅₀ (μM) | Notable Features |

|---|---|---|

| This compound | <10 | Broad-spectrum antibacterial activity |

| Derivative A | 0.64 | Potent against multiple myeloma cell line |

| Derivative B | 1.1 | Effective against specific kinase targets |

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of this compound, researchers found that it inhibited the growth of Mycobacterium abscessus at concentrations as low as 5 μg/mL. This suggests that the compound could be developed into a therapeutic agent for treating resistant infections.

Case Study 2: Anticancer Efficacy

A series of derivatives were synthesized based on the structure of this compound, leading to compounds with enhanced antiproliferative effects against human cancer cell lines such as HCT116 (colon cancer) and KMS-12 BM (multiple myeloma). The most potent derivative exhibited an IC₅₀ value of 0.64 μM, indicating strong potential for further development.

Mecanismo De Acción

The mechanism of action of 5-Bromo-6-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. These interactions can modulate enzyme activity or receptor function, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

5-Bromo-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitro-1H-indazole: Lacks the bromine atom, affecting its binding properties and reactivity.

7-Nitroindazole: Similar nitro group but different position, leading to distinct biological activities.

Uniqueness: 5-Bromo-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and binding properties. This dual substitution pattern makes it a versatile intermediate in the synthesis of various biologically active compounds.

Actividad Biológica

5-Bromo-6-nitro-1H-indazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a nitro group at the 6-position of the indazole ring. This unique substitution pattern enhances its reactivity and biological activity compared to other indazole derivatives.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5, nitro at position 6 | Inhibitor of nitric oxide synthase (NOS) |

| 5-Chloro-6-nitro-1H-indazole | Chlorine instead of bromine at position 5 | Antimicrobial properties |

| 4-Bromo-3-nitro-1H-indazole | Different positioning of bromine and nitro | Anti-inflammatory effects |

| 6-Nitroindazole | Lacks halogen substitution | Lower bioactivity |

Target Enzymes

The primary target of this compound is nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes. By inhibiting NOS, this compound modulates NO levels, which can influence numerous biological pathways, including:

- Vasodilation: Reduced NO levels can lead to altered vascular responses.

- Neurotransmission: Changes in NO can affect neuronal signaling and plasticity.

- Immune Response: NO plays a role in immune cell activation and function.

Biochemical Pathways

The compound significantly impacts several biochemical pathways. Notably, it has been shown to inhibit kinases involved in cell signaling, such as the mitogen-activated protein kinase (MAPK) pathway, which is critical for cell growth and differentiation. This inhibition can lead to reduced cell proliferation in various cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable bioavailability characteristics. Its ability to permeate cell membranes enhances its therapeutic potential. The compound undergoes biotransformation primarily via cytochrome P450 enzymes in the liver, which is crucial for its metabolic clearance.

Cellular Effects

In vitro studies have demonstrated that this compound affects cellular processes significantly:

- Cell Viability: It has been shown to reduce the viability of several human cancer cell lines, including liver, breast, and leukemia cells.

- Gene Expression: The compound modulates gene expression related to apoptosis and cell cycle regulation.

Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell growth with IC50 values ranging from 10 µM to 20 µM across different cancer types. The mechanism was linked to apoptosis induction via increased reactive oxygen species (ROS) generation.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to mitigate neuronal damage induced by oxidative stress, suggesting its possible application in treating neurodegenerative diseases.

Safety Profile

While promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a moderate safety profile; however, further investigations are necessary to fully understand its long-term effects and potential drug-drug interactions, especially given its inhibition of cytochrome P450 enzymes.

Future Directions

Research on this compound is ongoing, focusing on:

- Synthesis of Derivatives: New analogs are being developed to enhance efficacy and reduce toxicity.

- Mechanistic Studies: Further exploration into its molecular targets will provide insights into its therapeutic potential.

- Clinical Trials: Future studies may pave the way for clinical applications in oncology and neurology.

Propiedades

IUPAC Name |

5-bromo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTOIRAMFAFXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650583 | |

| Record name | 5-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71785-49-4 | |

| Record name | 5-Bromo-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71785-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.